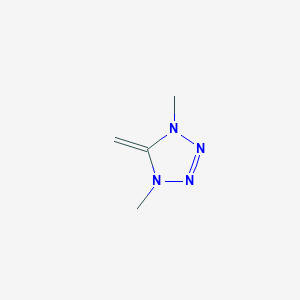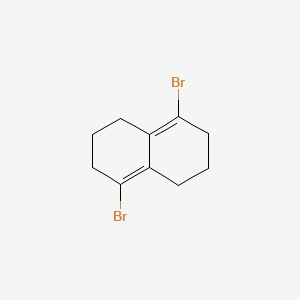
4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene is an organic compound with the molecular formula C10H12Br2 It is a derivative of hexahydronaphthalene, where two bromine atoms are substituted at the 4th and 8th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene can be achieved through several methods. One common approach involves the bromination of 1,2,3,5,6,7-hexahydronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial to handle the brominating agents and prevent any hazardous incidents.
Análisis De Reacciones Químicas
Types of Reactions
4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 4,8-dihydro-1,2,3,5,6,7-hexahydronaphthalene using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in inert solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
Substitution: Formation of substituted hexahydronaphthalene derivatives.
Reduction: Formation of 4,8-dihydro-1,2,3,5,6,7-hexahydronaphthalene.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the study of brominated organic compounds and their biological activities.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further react with nucleophiles, resulting in the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5,8-Hexahydronaphthalene: A similar compound without bromine substitution.
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated compound with different structural features.
Uniqueness
4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene is unique due to its specific bromine substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it valuable in synthetic chemistry and material science.
Propiedades
Número CAS |
176166-83-9 |
|---|---|
Fórmula molecular |
C10H12Br2 |
Peso molecular |
292.01 g/mol |
Nombre IUPAC |
4,8-dibromo-1,2,3,5,6,7-hexahydronaphthalene |
InChI |
InChI=1S/C10H12Br2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H2 |
Clave InChI |
OVKGGEYJLCLPAT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CCCC2=C(C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



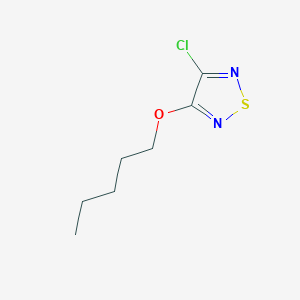
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
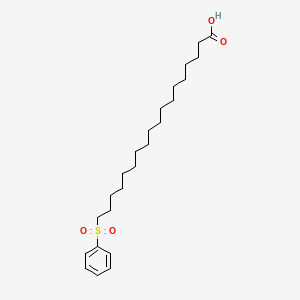
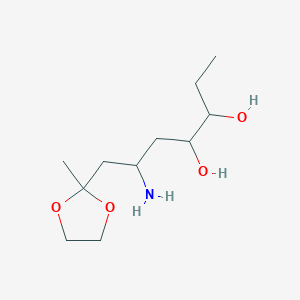

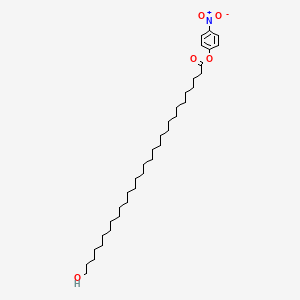
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
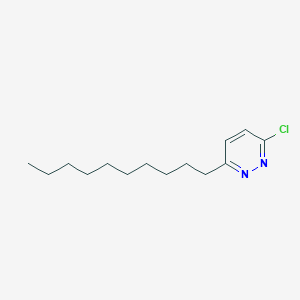
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)

